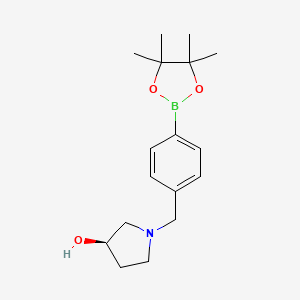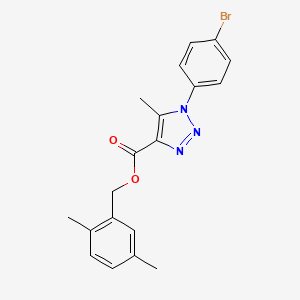![molecular formula C22H17BrN2OS2 B2555241 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone CAS No. 370844-78-3](/img/structure/B2555241.png)
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C22H17BrN2OS2 and its molecular weight is 469.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Studies
A study by Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, focusing on their electronic absorption, excitation, and fluorescence in various solvents. The study utilized quantum chemistry calculations to interpret experimental results, revealing insights into the compounds' excited-states and the role of intramolecular hydrogen bonding in their stability. This research lays a foundation for understanding the electronic properties of these compounds, which could have implications for designing materials with specific optical properties (Al-Ansari, 2016).
Synthetic Pathways and Chemical Reactivity
Research on the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanones and related derivatives has demonstrated efficient, mild, and convenient protocols for producing these compounds with high yields. Alizadeh and Roosta (2018) described a sequential multi-component reaction from readily available materials, showcasing the versatility and accessibility of synthesizing these complex molecules. Such studies are crucial for expanding the toolkit of compounds available for further research and potential applications in material science and pharmaceuticals (Alizadeh & Roosta, 2018).
Antioxidant Properties
The research conducted by Çetinkaya et al. (2012) and Balaydın et al. (2010) explored the synthesis and antioxidant properties of derivatives of phenyl)(thieno[2,3-b]quinolin-2-yl)methanones. These studies highlighted the potential of these compounds as effective antioxidants, comparing their radical scavenging activities with standard antioxidant compounds. The findings suggest that the synthesized compounds, particularly those with multiple phenolic hydroxyl groups, exhibit significant antioxidant power, which could have implications for their use in pharmaceutical formulations or as dietary supplements (Çetinkaya, Göçer, Menzek, & Gülçin, 2012); (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Conducting Copolymers
Turac et al. (2011) synthesized and characterized conducting copolymers of quinoxaline derivatives, including a compound structurally related to the specified chemical. This work is significant for the development of novel materials with potential applications in electronics and photonics. The copolymers exhibited good conductivity and were characterized using various analytical techniques, pointing towards their utility in creating new electronic materials (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Wirkmechanismus
Target of Action
Thiophene-based compounds have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets. For example, some thiophene derivatives have shown anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties.
Mode of Action
The exact mode of action can vary depending on the specific thiophene derivative and its target. For instance, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can influence various biochemical pathways depending on their specific targets. For example, if a thiophene derivative acts as an anti-inflammatory agent, it might do so by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely depending on their specific chemical structure. Some thiophene-based compounds are known to be soluble in most organic solvents but insoluble in water .
Result of Action
The molecular and cellular effects of a thiophene derivative’s action would depend on its specific targets and mode of action. For example, if a thiophene derivative acts as an anticancer agent, it might inhibit cell proliferation or induce apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives. Specific details would depend on the exact chemical structure of the compound .
Eigenschaften
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS2/c23-13-6-3-5-12(11-13)20(26)21-19(24)18-17(16-9-4-10-27-16)14-7-1-2-8-15(14)25-22(18)28-21/h3-6,9-11H,1-2,7-8,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNXPJFEXRNQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)Br)N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
